1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis Techniques
Research into indoles, including compounds like 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, often focuses on their synthesis. A study by Kondo et al. (1997) demonstrates a method for synthesizing indoles with oxygen-bearing substituents, which is relevant for compounds like the one (Kondo, Kojima, & Sakamoto, 1997).
Chemical Structure and Properties
The study of the chemical structure and properties of indole derivatives is another area of interest. For example, Mukhopadhyyay et al. (1998) explored the structural properties of methyl 2-{6′-ethyl-2′,3′,5′,6′,7′,8′-hexahydro-4-hydroxy-2-oxo-spiro[1H-indole-3(2H),1′(8a'H)-indolizin]-7′-yl}-3-methoxyacrylate, which shares structural similarities with the compound (Mukhopadhyyay, Talapatra, Saha, Lala, Mazumdar, & Bhattacharyya, 1998).
Biochemical Applications and Reactions
Indole derivatives are also studied for their biochemical applications and reactions. Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles for their ability to inhibit tubulin polymerization, a process significant in cancer research (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could undergo, or new applications for it in medicine or industry.
I hope this general information is helpful. If you have more specific questions about a well-known compound, I would be happy to try to answer them.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-26-19-8-6-5-7-16(19)13-22-18-10-9-14(2)11-17(18)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQNGKUGFBPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one |
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